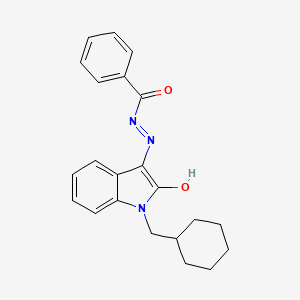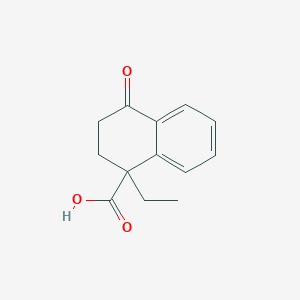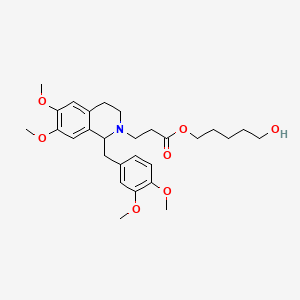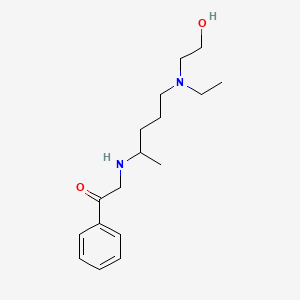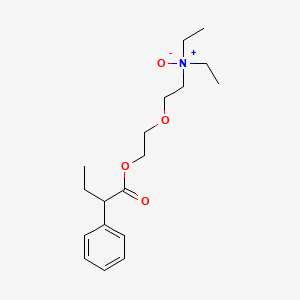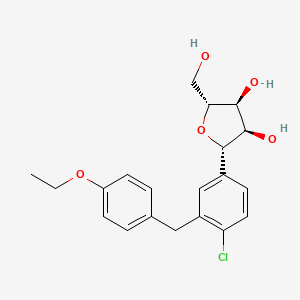
(2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound with a unique structure It features a tetrahydrofuran ring substituted with a chlorinated phenyl group and an ethoxybenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the Ethoxybenzyl Moiety: This can be done through nucleophilic substitution reactions, where an ethoxybenzyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The chlorinated phenyl group can be reduced to a phenyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(carboxymethyl)tetrahydrofuran-3,4-diol.
Reduction: Formation of (2S,3R,4S,5R)-2-(3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties can be explored, particularly its ability to interact with biological targets. It may serve as a lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
作用機序
The mechanism by which (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
類似化合物との比較
Similar Compounds
- (2S,3R,4S,5R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3R,4S,5R)-2-(4-Chloro-3-(4-propoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2S,3R,4S,5R)-2-(4-Chloro-3-(4-butoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of (2S,3R,4S,5R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific substitution pattern. The presence of the ethoxy group differentiates it from similar compounds and may impart distinct chemical and biological properties.
特性
分子式 |
C20H23ClO5 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H23ClO5/c1-2-25-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)21)20-19(24)18(23)17(11-22)26-20/h3-8,10,17-20,22-24H,2,9,11H2,1H3/t17-,18-,19-,20+/m1/s1 |
InChIキー |
NOXMBBQOYPMPER-WTGUMLROSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)CO)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


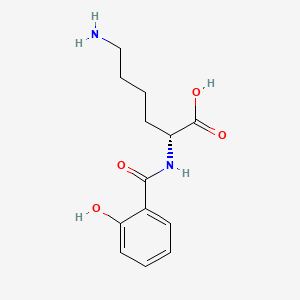

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)


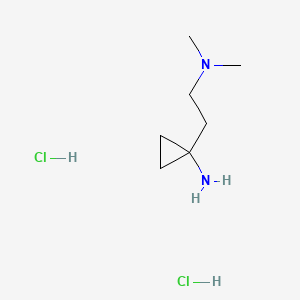
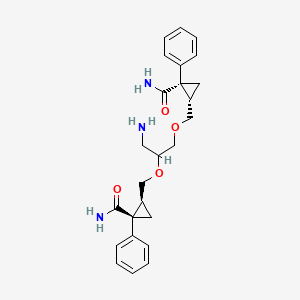

![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
